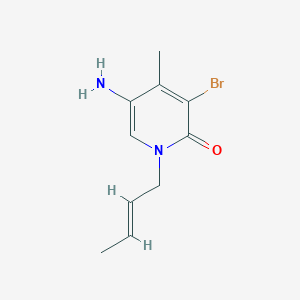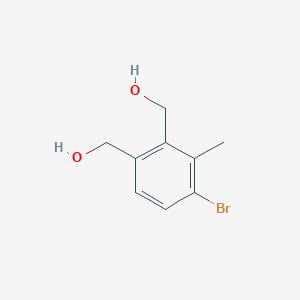
1-(3-Fluoro-5-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for the production of larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-isobutoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-isobutoxyphenyl)ethane.
Substitution: 1-(3-Methoxy-5-isobutoxyphenyl)ethanol.
Scientific Research Applications
1-(3-Fluoro-5-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and specificity. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 1-(3-Chloro-5-isobutoxyphenyl)ethanol
- 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Comparison: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of a second fluorine atom in 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can significantly alter its electronic properties and reactivity.
Properties
CAS No. |
1443335-24-7 |
|---|---|
Molecular Formula |
C12H17FO2 |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
GXJVASCYWHIMST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


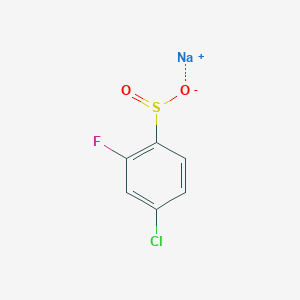
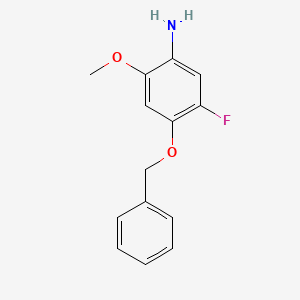
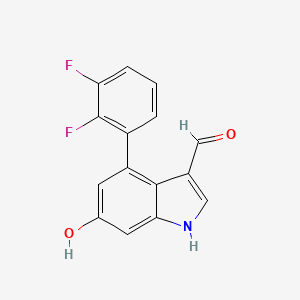
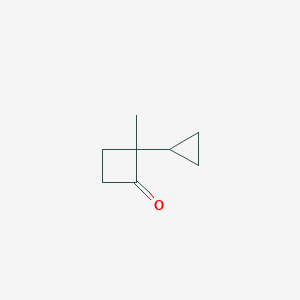
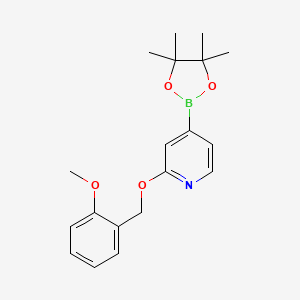
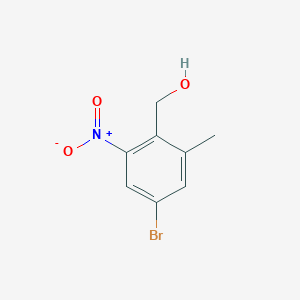
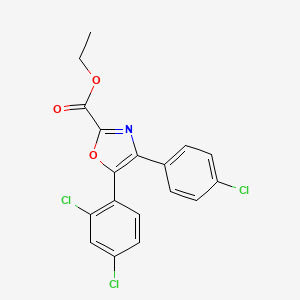
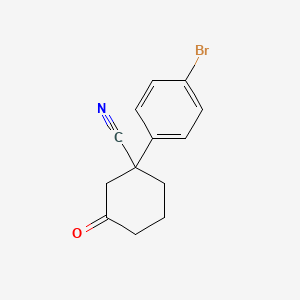
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

